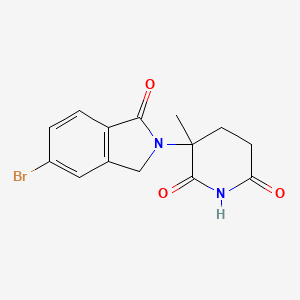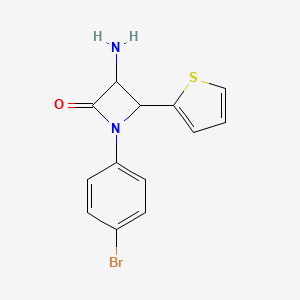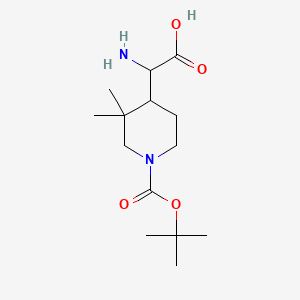
Pomalidomide-5'-C3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C3-azide is a derivative of pomalidomide, an immunomodulatory agent known for its antineoplastic properties. This compound is particularly significant in the field of targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology. It contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-azide typically involves multiple steps, starting with the preparation of pomalidomide. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the azide group, often through click chemistry reactions .
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-azide focuses on optimizing yield and purity. The process involves continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient production. This method can achieve an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C3-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the click reaction between the azide group and alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
The primary products formed from these reactions are triazole derivatives, which are crucial for the development of PROTACs and other targeted therapies .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C3-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Facilitates the study of protein-protein interactions and the development of protein degraders.
Medicine: Integral in the design of novel therapeutics for cancer treatment, particularly in multiple myeloma.
Industry: Employed in the production of targeted protein degradation tools and other bioconjugates.
Wirkmechanismus
Pomalidomide-5’-C3-azide exerts its effects by recruiting Cereblon, an E3 ubiquitin ligase, which tags target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to ubiquitination and subsequent proteasomal degradation . This mechanism is crucial for its role in PROTAC technology and targeted cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-C3-azide, known for its significant antineoplastic activity.
Uniqueness
Pomalidomide-5’-C3-azide stands out due to its azide group, which allows for versatile click chemistry applications. This feature makes it highly valuable for the synthesis of complex bioconjugates and targeted protein degraders, setting it apart from its analogs .
Eigenschaften
Molekularformel |
C16H16N6O4 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
5-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-7-1-6-18-9-2-3-10-11(8-9)16(26)22(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,8,12,18H,1,4-7H2,(H,20,23,24) |
InChI-Schlüssel |
PUOCTPUQMGUGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
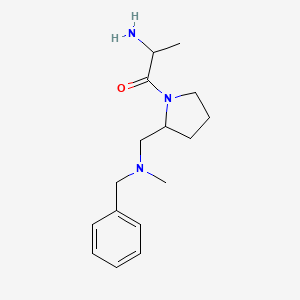
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
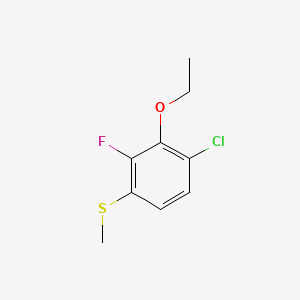
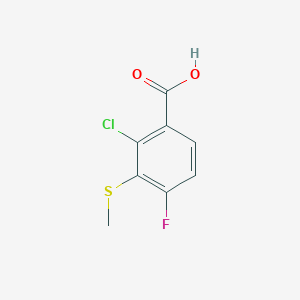
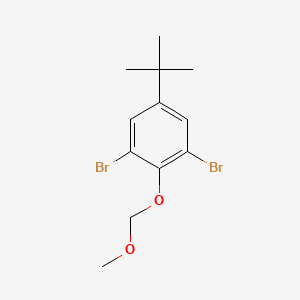
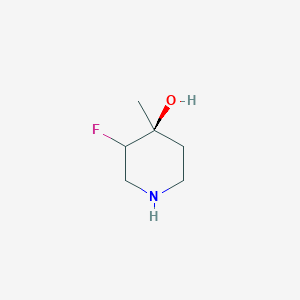
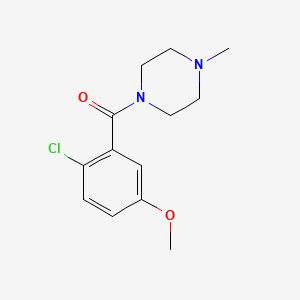
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
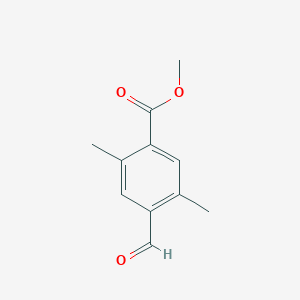
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
